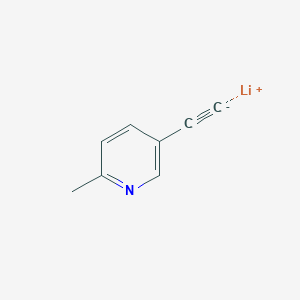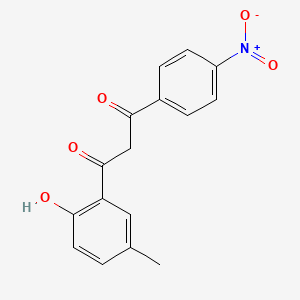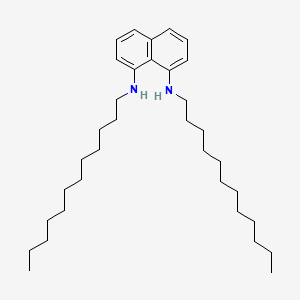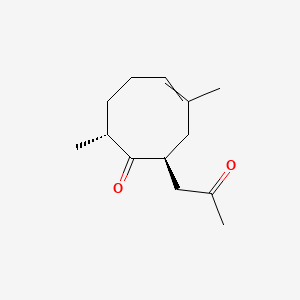
9,10-Diphenylanthracene-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,10-Diphenylanthracene-2-carbonitrile: is an organic compound that belongs to the class of anthracene derivatives. It is characterized by the presence of two phenyl groups attached to the 9 and 10 positions of the anthracene ring, and a carbonitrile group at the 2 position. This compound is of interest due to its unique photophysical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Diphenylanthracene-2-carbonitrile typically involves the following steps:
Formation of 9,10-Diphenylanthracene: This can be achieved through a Friedel-Crafts alkylation reaction where anthracene is reacted with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Carbonitrile Group: The 2-position of the anthracene ring can be functionalized using a nitrile source such as cyanogen bromide (BrCN) under basic conditions. This step may require a catalyst like copper(I) cyanide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Friedel-Crafts Alkylation: Utilizing continuous flow reactors to enhance the efficiency and yield of the reaction.
Catalytic Functionalization: Employing advanced catalytic systems to introduce the carbonitrile group with high selectivity and minimal by-products.
化学反应分析
Types of Reactions
Oxidation: 9,10-Diphenylanthracene-2-carbonitrile can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction of the carbonitrile group can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the formation of primary amines.
Substitution: The phenyl groups and the carbonitrile group can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., sodium methoxide)
Major Products Formed
Oxidation: Anthraquinones
Reduction: Primary amines
Substitution: Halogenated anthracenes, substituted nitriles
科学研究应用
9,10-Diphenylanthracene-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe due to its strong emission properties. It is also employed in the study of photophysical processes and as a precursor for the synthesis of other complex organic molecules.
Biology: Utilized in bioimaging and as a marker in fluorescence microscopy.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Applied in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用机制
The mechanism by which 9,10-Diphenylanthracene-2-carbonitrile exerts its effects is primarily through its interaction with light. Upon absorption of photons, the compound undergoes electronic excitation, leading to fluorescence emission. This property is exploited in various applications such as bioimaging and optoelectronics. The molecular targets and pathways involved include:
Fluorescent Probing: Interaction with biological molecules to provide imaging contrast.
Photodynamic Therapy: Generation of reactive oxygen species upon light activation to induce cell death in cancer cells.
相似化合物的比较
9,10-Diphenylanthracene-2-carbonitrile can be compared with other anthracene derivatives such as:
9,10-Diphenylanthracene: Lacks the carbonitrile group, resulting in different photophysical properties.
2-Cyanoanthracene: Contains a carbonitrile group but lacks the phenyl groups, leading to variations in reactivity and applications.
Anthracene-9-carbonitrile: Similar in having a carbonitrile group but differs in the position of substitution, affecting its chemical behavior.
The uniqueness of this compound lies in its combination of phenyl and carbonitrile groups, which confer distinct photophysical and chemical properties, making it valuable for specific scientific and industrial applications.
属性
| 103035-10-5 | |
分子式 |
C27H17N |
分子量 |
355.4 g/mol |
IUPAC 名称 |
9,10-diphenylanthracene-2-carbonitrile |
InChI |
InChI=1S/C27H17N/c28-18-19-15-16-24-25(17-19)27(21-11-5-2-6-12-21)23-14-8-7-13-22(23)26(24)20-9-3-1-4-10-20/h1-17H |
InChI 键 |
MRYLMYIABMQRML-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(Dodecan-2-yl)selanyl]benzene](/img/structure/B14333895.png)
![2-{4-[([1,1'-Biphenyl]-4-yl)oxy]butyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14333898.png)


![4-[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-4-yl]-1-phenylbutane-1,3-dione](/img/structure/B14333913.png)

![{[(1-Bromo-1,2,2,2-tetrafluoroethyl)sulfanyl]methyl}benzene](/img/structure/B14333926.png)


